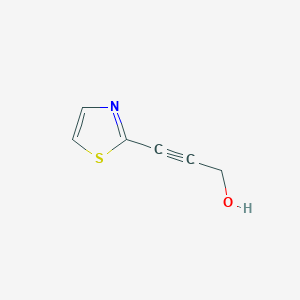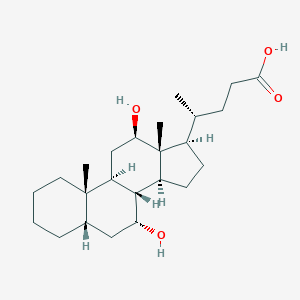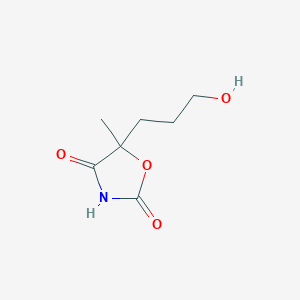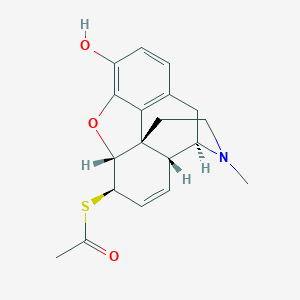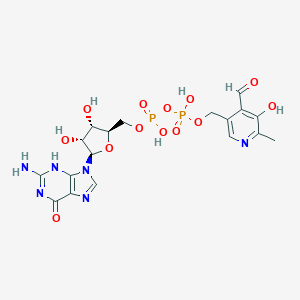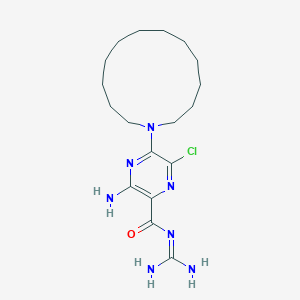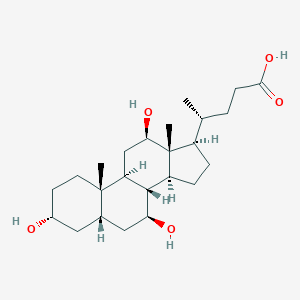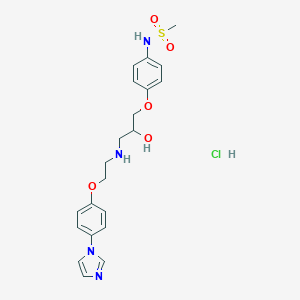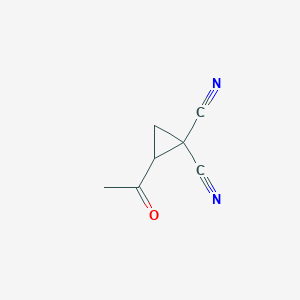
2-Acetylcyclopropane-1,1-dicarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Acetylcyclopropane-1,1-dicarbonitrile (ACDC) is an organic compound that belongs to the family of cyclopropanes. It is a colorless liquid that is widely used in scientific research for its unique properties. ACDC is synthesized through a multi-step process that involves the reaction of malononitrile with ethyl acetoacetate.
Wirkmechanismus
The mechanism of action of 2-Acetylcyclopropane-1,1-dicarbonitrile is not well understood. However, it is believed that 2-Acetylcyclopropane-1,1-dicarbonitrile may act as an inhibitor of enzymes that are involved in the biosynthesis of certain molecules. This could potentially lead to the discovery of new drug targets.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 2-Acetylcyclopropane-1,1-dicarbonitrile are not well understood. However, it has been shown to have a low toxicity profile in animal studies. 2-Acetylcyclopropane-1,1-dicarbonitrile has also been shown to have anti-inflammatory properties in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-Acetylcyclopropane-1,1-dicarbonitrile in lab experiments is its versatility. It can be used in a variety of applications, including organic synthesis and medicinal chemistry. 2-Acetylcyclopropane-1,1-dicarbonitrile is also relatively easy to synthesize, making it an attractive compound for researchers. However, one of the limitations of using 2-Acetylcyclopropane-1,1-dicarbonitrile is its low yield. This can make it difficult to obtain large quantities of the compound for use in experiments.
Zukünftige Richtungen
There are many potential future directions for research involving 2-Acetylcyclopropane-1,1-dicarbonitrile. One area of research could be the development of new synthetic methods for 2-Acetylcyclopropane-1,1-dicarbonitrile that could increase the yield of the compound. Another area of research could be the investigation of the mechanism of action of 2-Acetylcyclopropane-1,1-dicarbonitrile, which could lead to the discovery of new drug targets. Additionally, 2-Acetylcyclopropane-1,1-dicarbonitrile could be used as a starting material for the synthesis of new compounds with potential applications in drug discovery.
Synthesemethoden
The synthesis of 2-Acetylcyclopropane-1,1-dicarbonitrile involves the reaction of malononitrile with ethyl acetoacetate in the presence of sodium ethoxide, which acts as a base. The reaction produces a mixture of products, which are then separated using column chromatography. The yield of 2-Acetylcyclopropane-1,1-dicarbonitrile is typically around 50%.
Wissenschaftliche Forschungsanwendungen
2-Acetylcyclopropane-1,1-dicarbonitrile has been widely used in scientific research for its unique properties. It is a versatile compound that can be used in a variety of applications, including organic synthesis, medicinal chemistry, and materials science. 2-Acetylcyclopropane-1,1-dicarbonitrile has been used as a precursor for the synthesis of a variety of compounds, including cyclopropane derivatives, which have potential applications in drug discovery.
Eigenschaften
CAS-Nummer |
124956-88-3 |
|---|---|
Produktname |
2-Acetylcyclopropane-1,1-dicarbonitrile |
Molekularformel |
C7H6N2O |
Molekulargewicht |
134.14 g/mol |
IUPAC-Name |
2-acetylcyclopropane-1,1-dicarbonitrile |
InChI |
InChI=1S/C7H6N2O/c1-5(10)6-2-7(6,3-8)4-9/h6H,2H2,1H3 |
InChI-Schlüssel |
CLXCQGMDIHWGQL-UHFFFAOYSA-N |
SMILES |
CC(=O)C1CC1(C#N)C#N |
Kanonische SMILES |
CC(=O)C1CC1(C#N)C#N |
Synonyme |
1,1-Cyclopropanedicarbonitrile, 2-acetyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



